molecular formula C27H39ClN2O4 B1219952 (-)-Verapamil CAS No. 36622-29-4

(-)-Verapamil

Cat. No.: B1219952
CAS No.: 36622-29-4
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-YCBFMBTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Verapamil: is a chiral calcium channel blocker that belongs to the class of phenylalkylamines. It is widely used in the treatment of cardiovascular diseases, particularly for managing hypertension, angina pectoris, and certain types of arrhythmias. The compound works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thereby reducing the force of contraction and dilating blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Verapamil typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenylalkylamine core: This involves the reaction of a substituted benzaldehyde with a secondary amine to form an imine intermediate, which is then reduced to the corresponding amine.

    Introduction of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Final coupling: The final step involves coupling the phenylalkylamine core with a suitable acyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. The key steps include:

    Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions to ensure high yield and purity.

    Chiral resolution: Industrial methods may use chiral chromatography or enzymatic resolution to obtain the desired enantiomer.

    Purification and formulation: The final product is purified using crystallization or chromatography and formulated into various dosage forms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Verapamil can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation products: Quinone derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenylalkylamines.

Scientific Research Applications

Chemistry: : (-)-Verapamil is used as a model compound in the study of chiral synthesis and resolution techniques. It is also employed in the development of new calcium channel blockers.

Biology: : The compound is used in research to study calcium ion transport and its effects on cellular functions. It serves as a tool to investigate the role of calcium channels in various physiological processes.

Medicine: : this compound is extensively studied for its therapeutic effects in cardiovascular diseases. Research focuses on its efficacy, safety, and mechanisms of action in treating hypertension, angina, and arrhythmias.

Industry: : The compound is used in the pharmaceutical industry for the development and production of cardiovascular drugs

Mechanism of Action

Molecular Targets and Pathways: (-)-Verapamil exerts its effects by binding to L-type calcium channels on the cell membrane of cardiac and smooth muscle cells. This binding inhibits the influx of calcium ions, leading to:

    Reduced cardiac contractility: Decreased calcium entry reduces the force of cardiac muscle contraction.

    Vasodilation: Inhibition of calcium influx in smooth muscle cells leads to relaxation and dilation of blood vessels.

    Anti-arrhythmic effects: By modulating calcium ion flow, this compound helps stabilize the electrical activity of the heart, preventing abnormal rhythms.

Comparison with Similar Compounds

    Diltiazem: Another calcium channel blocker with similar cardiovascular effects but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action and therapeutic profile.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of (-)-Verapamil: this compound is unique due to its chiral nature and specific binding affinity for L-type calcium channels. Unlike dihydropyridines, it has significant effects on both cardiac and smooth muscle cells, making it versatile in treating various cardiovascular conditions.

Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-YCBFMBTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-28-3
Record name (-)-Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36622-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Verapamil hydrochloride was added to a solution of 25% deuterated sulfuric acid in deuterated water (v/v) and deuterated methanol. The solution was stirred for 140 hours at 90° C. The pH was adjusted to 12.0 and the mixture extracted with ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over magnesium sulfate and evaporated to yield a viscous oil. This oil was dissolved in ether and ethereal hydrochloride was added to precipitate the hydrochloride salt. The salt was collected by filtration and crystallized from ethyl acetate to obtain deuterated verapamil as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
deuterated sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
deuterated methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In carrying out this synthesis, the following materials were used. Homovanillyl alcohol, Aldrich, 99%, Cat. No. 148830-10G, Batch No. 19516EO; potassium carbonate, Aldrich, 99%; triethylamine, Aldrich, 99.5%, Cat. No. 471283-500 mL, Batch No. 04623HD; methanesulfonyl chloride, Aldrich, 99.5%, Cat. No. 471259-500 mL, Batch No. 13209KC; 3,4-dimethoxyphenylacetonitrile, Aldrich, Cat. No. 126349-100G, Batch No. 08011BD; 2-iodopropane, Aldrich, 99%, Cat. No. 148938-100G, Batch #, 03604DD; diisopropylamine, redistilled, Aldrich, 99.95%, Cat. No. 386464-100 mL, Batch #00944TD; butyllithium, 1.6 M solution in hexanes, Aldrich, Cat. No. 186171-100 mL, Batch #20709PD; 3-bromo-1-propanol, Aldrich, 97%, Cat. No. 167169-25G, Batch No. 0901DE; dichloromethane, Aldrich, Cat. No. 270997-2L, Batch #: 00434 KD; sodium triacetoxyborohydride, Aldrich, 95%, Cat. No. 316393-25G, Batch No. 07920LD; N,N-diisopropylethylamine, Aldrich, Cat. No. 387649-100 mL, Batch No. 06448PC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Weighed quantities of verapamil hydrochloride and Eudragit L100 were mixed in a blender. The mass was granulated using molten compritol. Granules of verapamil thus obtained were further blended using Kollidon SR and lactose, lubricated using magnesium stearate and compressed into tablets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Verapamil
Reactant of Route 2
Reactant of Route 2
(-)-Verapamil
Reactant of Route 3
Reactant of Route 3
(-)-Verapamil
Reactant of Route 4
Reactant of Route 4
(-)-Verapamil
Reactant of Route 5
Reactant of Route 5
(-)-Verapamil
Reactant of Route 6
Reactant of Route 6
(-)-Verapamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.